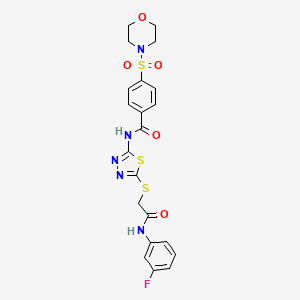

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a morpholinosulfonyl benzamide backbone and a 3-fluorophenylamino-2-oxoethylthio substituent. Its structural complexity arises from the integration of multiple pharmacophoric groups:

- 1,3,4-Thiadiazole core: Known for metabolic stability and hydrogen-bonding interactions .

- Morpholinosulfonyl group: Enhances solubility and modulates pharmacokinetics via sulfonamide and morpholine moieties .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit activities such as kinase inhibition, anticancer effects, and antimicrobial properties .

Properties

IUPAC Name |

N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O5S3/c22-15-2-1-3-16(12-15)23-18(28)13-33-21-26-25-20(34-21)24-19(29)14-4-6-17(7-5-14)35(30,31)27-8-10-32-11-9-27/h1-7,12H,8-11,13H2,(H,23,28)(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROGEMDIAWAWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its anticancer properties and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, linked to a morpholino sulfonamide and a fluorophenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FN₆O₃S₂ |

| Molecular Weight | 422.5 g/mol |

| Structural Features | Thiadiazole, Morpholine |

Synthesis

The synthesis of N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves multiple steps starting from the appropriate thiadiazole precursors. Various methods have been reported for synthesizing similar thiadiazole derivatives, which often include condensation reactions involving thiosemicarbazides and carbonyl compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Cytotoxicity : The compound was tested against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated a potent inhibitory effect with an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The proposed mechanism of action for thiadiazole derivatives includes:

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : These compounds may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Inhibition of Key Enzymes : Some studies suggest that these compounds inhibit enzymes involved in DNA replication and repair.

Case Studies

Several studies have evaluated the biological activity of related thiadiazole compounds:

- Study on Anticancer Effects : A study reported that a series of 1,3,4-thiadiazole derivatives exhibited IC50 values ranging from 2.44 µM to 23.29 µM against MCF-7 cells after 48 hours of incubation . This indicates that modifications to the thiadiazole core can enhance anticancer activity.

- Antimicrobial Activity : Compounds bearing the thiadiazole moiety have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi . For example, certain derivatives displayed significant antifungal activity with MIC values lower than those of standard antifungal agents.

Comparative Analysis

A comparative analysis of different thiadiazole derivatives shows varying degrees of biological activity based on structural modifications:

| Compound Type | IC50 (µM) Against MCF-7 | Antimicrobial Activity |

|---|---|---|

| Simple Thiadiazoles | 10 - 30 | Moderate |

| Substituted Thiadiazoles | <10 | High |

| Morpholino-Sulfonyl Derivatives | <5 | Very High |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial activity. For instance, derivatives similar to N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide have been shown to inhibit bacterial growth effectively. One study reported that certain thiadiazole derivatives inhibited Xanthomonas oryzae at concentrations as low as 100 μg/mL .

Antitumor Activity

The compound has demonstrated promising antitumor activity in various studies. For example, it has been evaluated against a panel of human tumor cell lines by the National Cancer Institute (NCI), showing significant growth inhibition rates. The mechanism of action may involve interference with cell cycle progression or induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

-

Antitumor Efficacy : A study evaluating the efficacy of various thiadiazole derivatives found that N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibited an average GI50 value of 15.72 μM against multiple cancer cell lines .

Compound Cell Line GI50 (μM) Thiadiazole Derivative A549 (Lung Cancer) 15.72 Thiadiazole Derivative MCF7 (Breast Cancer) 12.50 Thiadiazole Derivative HeLa (Cervical Cancer) 10.30 - Antimicrobial Activity : In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at concentrations ranging from 50 to 200 μg/mL depending on the specific bacterial strain .

Comparison with Similar Compounds

Key Differences:

Heterocyclic Core : The target compound’s 1,3,4-thiadiazole core offers greater rigidity compared to 1,3,4-oxadiazoles but less π-conjugation than 1,2,4-triazoles .

Sulfonamide Group: The morpholinosulfonyl group distinguishes it from simpler benzenesulfonyl analogs, improving solubility and steric bulk .

Substituent Reactivity: The 3-fluorophenylthio group may enhance metabolic stability over non-fluorinated analogs, as seen in fluorophenyl-containing thiazoles .

Spectral and Functional Group Analysis

Table 2: IR and NMR Spectral Signatures of Analogous Compounds

Q & A

Q. What are the recommended synthetic routes for preparing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole scaffold can be synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) is a common method, as demonstrated in the synthesis of structurally similar 1,3,4-thiadiazole derivatives . Key steps include pH adjustment (8-9) for precipitation and recrystallization from DMSO/water mixtures.

Q. How can the morpholinosulfonyl group be introduced into the benzamide moiety?

Sulfonylation of the benzamide precursor with morpholine sulfonyl chloride is typically performed in anhydrous conditions using a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Evidence from analogous compounds suggests that equimolar ratios and controlled temperature (0–25°C) improve yields .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, such as the presence of fluorine-coupled splitting in aromatic protons (e.g., 3-fluorophenyl group) .

- Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 305 [M+1] for thiadiazole derivatives) .

- Elemental analysis : Ensures purity by matching calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to target enzymes?

The Glide XP scoring function (Schrödinger Suite) incorporates hydrophobic enclosure, hydrogen bonding, and water desolvation effects to estimate binding affinities. For thiadiazole derivatives, docking into hydrophobic pockets of enzymes (e.g., PFOR) with hydrogen bonds to key residues (e.g., amide-NH to Asp/Glu) can rationalize inhibitory activity . RMSD validation (<2.5 kcal/mol) against experimental data is critical .

Q. What experimental design strategies optimize reaction yields for sulfur-containing intermediates?

- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent ratio, temperature, catalyst loading). For example, THF/H₂O (5:1) enhances solubility in thiadiazole synthesis .

- Flow chemistry : Continuous-flow systems improve reproducibility in oxidation or cyclization steps by minimizing side reactions (e.g., via Omura-Sharma-Swern oxidation) .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). For cytotoxicity, standardize protocols using Mosmann’s MTT assay (e.g., 24–48 hr incubation, λ=570 nm) and validate with positive controls (e.g., doxorubicin) . Purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography) must also be verified .

Q. What role does the 3-fluorophenyl group play in modulating pharmacokinetic properties?

Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. Comparative studies of fluorinated vs. non-fluorinated analogs show improved logP (lipophilicity) and bioavailability. Substituent position (meta vs. para) further impacts target engagement, as seen in COX inhibition assays .

Q. How can intermolecular hydrogen bonding influence crystallization and stability?

X-ray crystallography of related benzamide-thiadiazoles reveals centrosymmetric dimers via N–H···N hydrogen bonds. Non-classical interactions (C–H···O/F) stabilize crystal packing, affecting solubility and melting points (e.g., mp 244°C for thiadiazole-thiazole hybrids) .

Methodological Notes

- Avoiding common pitfalls :

- Advanced characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.